N-[3-(Trimethoxysilyl)propyl]aniline
Description
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJFYLLAMSZSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
162922-37-4 | |
| Record name | 3-N-Phenylaminopropyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162922-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6044648 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]aniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
3068-76-6 | |
| Record name | N-Phenyl-3-aminopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Phenyl-3-aminopropyltrimethoxysilane | |
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| Record name | Benzenamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Trimethoxysilyl)propyl]aniline | |
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| Record name | N-[3-(trimethoxysilyl)propyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-(Phenylamino)propyltrimethoxysilane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-3-AMINOPROPYLTRIMETHOXYSILANE | |
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Synthetic Methodologies and Reaction Pathways
Direct Reaction Approaches for N-[3-(Trimethoxysilyl)propyl]aniline Synthesis
The most common and industrially significant method for synthesizing this compound involves the direct N-alkylation of aniline (B41778).
This direct approach entails the nucleophilic substitution reaction between aniline and (3-chloropropyl)trimethoxysilane. chemicalbook.com In a typical procedure, aniline is reacted with (3-chloropropyl)trimethoxysilane at elevated temperatures. A specific laboratory-scale synthesis involves adding 198.7 g of (3-chloropropyl)trimethoxysilane dropwise to a reactor containing 186 g of aniline and 182 g of polyaniline. chemicalbook.com The reaction is maintained at 160°C with continuous stirring for a total of 5 hours to ensure complete conversion. chemicalbook.com This process has been reported to yield this compound in high yield and selectivity. chemicalbook.com
Table 1: Reaction Parameters for the Direct Synthesis of this compound
| Parameter | Value | Reference |
| Aniline | 186 g | chemicalbook.com |
| (3-Chloropropyl)trimethoxysilane | 198.7 g | chemicalbook.com |
| Polyaniline | 182 g | chemicalbook.com |
| Reaction Temperature | 160 °C | chemicalbook.com |
| Reaction Time | 5 hours | chemicalbook.com |
| Product Yield | 90.1% | chemicalbook.com |
| Product Selectivity | 94.2% | chemicalbook.com |
The reaction between aniline and (3-chloropropyl)trimethoxysilane generates hydrochloric acid as a byproduct. To neutralize this acid and drive the reaction to completion, basic conditions are essential. In the described synthesis, the inclusion of polyaniline in the reaction mixture serves, in part, to manage the acidity. chemicalbook.com Following the reaction, the resulting solid product is neutralized with ammonia (B1221849) and washed with deionized water until a neutral pH is achieved, highlighting the importance of pH control in obtaining a pure product. chemicalbook.com The basic conditions facilitate the nucleophilic attack of the aniline on the chloropropyl group and prevent the protonation of the aniline, which would render it non-nucleophilic.
Alternative Synthetic Routes and Intermediate Compounds
While the direct alkylation of aniline is prevalent, alternative synthetic strategies are being explored. These routes often involve different starting materials or intermediate compounds.
One such alternative is the hydrosilylation of N-allylaniline with trimethoxysilane (B1233946) . This method involves the addition of the Si-H bond of trimethoxysilane across the carbon-carbon double bond of N-allylaniline, typically in the presence of a platinum-based catalyst. researchgate.net This approach offers a different pathway to the propyl-linked aniline silane (B1218182) structure.
Another potential route is through reductive amination . This would involve the reaction of a suitable aldehyde-functionalized silane with aniline, or an aniline derivative with a propyl aldehyde, followed by a reduction step to form the secondary amine linkage. nih.govlabflow.com Common reducing agents for this type of transformation include sodium borohydride (B1222165) and its derivatives. masterorganicchemistry.com
Optimization of Synthesis Parameters for Enhanced Yield and Purity
Efforts to improve the synthesis of this compound focus on optimizing reaction parameters to maximize yield and purity while minimizing reaction times and energy consumption.
While the direct reaction can proceed without a dedicated catalyst, particularly at high temperatures, the use of catalysts can significantly enhance the reaction rate and allow for milder conditions. For the N-alkylation of anilines in general, various catalytic systems have been investigated. These include chromium complexes and zeolite catalysts, which have shown efficacy in promoting the C-N bond formation between amines and alcohols or alkyl halides. researchgate.netgoogle.com
Phase-transfer catalysis (PTC) represents a promising approach for this synthesis. PTC facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase containing a basic reagent and an organic phase containing the reactants), thereby increasing the reaction rate. The use of onium salts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, as phase-transfer catalysts is common in N-alkylation reactions. researchgate.net These catalysts can improve the efficiency of the reaction between aniline and the organosilane, potentially leading to higher yields and selectivities under less harsh conditions.
Table 2: Potential Catalytic Systems for N-Alkylation of Anilines
| Catalyst Type | Example | Potential Advantages in this compound Synthesis |
| Zeolites | S-115 Zeolite | Shape selectivity, potential for continuous flow processes, and thermal stability. google.com |
| Metal Complexes | Chromium-based catalysts | High activity for C-N bond formation. researchgate.net |
| Phase-Transfer Catalysts | Quaternary Ammonium Salts | Enhanced reaction rates, milder reaction conditions, and improved yield. researchgate.net |
The choice of solvent can have a significant impact on the reaction rate, yield, and purity of the final product. In the synthesis of aminosilanes, the solvent polarity and its ability to dissolve the reactants and intermediates are crucial. For the alkylation of 1,2,4-triazole (B32235) with (3-chloropropyl)trimethoxysilane, a related reaction, a mixture of toluene (B28343) and DMF was found to be effective, suggesting that a blend of non-polar and polar aprotic solvents can be beneficial. researchgate.net
In the context of N-alkylation of anilines, solvents such as 1,2-dichloroethane (B1671644) have been used, as they are capable of dissolving the aniline-catalyst complex and the alkylating agent. google.com The ideal solvent should be inert under the reaction conditions, have a suitable boiling point for the desired reaction temperature, and facilitate the separation of the product from the reaction mixture. Further research into the systematic screening of solvents for the synthesis of this compound could lead to significant process improvements.
Hydrolysis and Condensation Reactions of the Trimethoxysilyl Group
This compound is an organosilane compound that features a trimethoxysilyl group, which allows it to bond with inorganic materials. smolecule.com This functionality is primarily realized through a two-step process: hydrolysis followed by condensation. csic.es
Formation of Silanol (B1196071) Groups and Methanol (B129727)
The initial step in the reaction of the trimethoxysilyl group is hydrolysis. This chemical reaction involves the cleavage of the silicon-oxygen bonds of the methoxy (B1213986) groups (-OCH₃) by water. For each methoxy group that reacts, one molecule of methanol (CH₃OH) is produced as a byproduct, and a hydroxyl group (-OH) attaches to the silicon atom, forming a silanol group (Si-OH). researchgate.netwikipedia.org
C₆H₅NH(CH₂)₃Si(OCH₃)₃ + 3H₂O → C₆H₅NH(CH₂)₃Si(OH)₃ + 3CH₃OH
This conversion of alkoxysilanes, such as the trimethoxysilyl group, into silanols is a fundamental process. wikipedia.org The rate of this hydrolysis reaction is influenced by several factors, including pH, the concentration of water, and the presence of catalysts. csic.es The resulting silanol groups are reactive intermediates crucial for the subsequent condensation step. researchgate.netmdpi.com
Table 1: Reactants and Products of Hydrolysis
| Reactant | Formula | Product | Formula | Byproduct | Formula |
|---|---|---|---|---|---|
| This compound | C₆H₅NH(CH₂)₃Si(OCH₃)₃ | N-[3-(Trihydroxysilyl)propyl]aniline | C₆H₅NH(CH₂)₃Si(OH)₃ | Methanol | CH₃OH |
| Water | H₂O |
Mechanism of Siloxane (Si-O-Si) Linkage Formation
Following hydrolysis, the newly formed, reactive silanol groups undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. researchgate.net This process is the basis for the formation of oligomeric and polymeric structures, creating a durable network. mdpi.comwikipedia.org
The condensation can proceed through two primary pathways:
Water-producing condensation : Two silanol groups react with each other to form a siloxane bond and a molecule of water. wikipedia.orgwikipedia.org
2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
Alcohol-producing condensation : A silanol group reacts with a remaining, unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol.
R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH
These condensation reactions transform the individual silane molecules into a cross-linked network. researchgate.net The reaction can occur between hydrolyzed silane molecules in solution or between a hydrolyzed silane and silanol groups present on the surface of an inorganic substrate, such as silica (B1680970). smolecule.comcsic.es The stability and structure of the final siloxane network are dependent on factors like temperature, pH, and the presence of catalysts. csic.esacs.org
Table 2: Pathways of Siloxane Formation
| Pathway | Reactant 1 | Reactant 2 | Primary Product | Byproduct |
|---|---|---|---|---|
| Silanol-Silanol Condensation | Silanol Group (Si-OH) | Silanol Group (Si-OH) | Siloxane Bond (Si-O-Si) | Water (H₂O) |
| Silanol-Alkoxy Condensation | Silanol Group (Si-OH) | Methoxy Group (Si-OCH₃) | Siloxane Bond (Si-O-Si) | Methanol (CH₃OH) |
Polymerization and Hybrid Material Formation
Polymerization of N-[3-(Trimethoxysilyl)propyl]aniline (Poly(TMSPA))
The polymerization of TMSPA results in the formation of Poly(this compound), often abbreviated as Poly(TMSPA) or P(TMSPA). This polymer combines the electroactive characteristics of the polyaniline backbone with the inorganic reactivity of the silane (B1218182) groups.
Electropolymerization is a common and effective method for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net This technique offers precise control over film thickness and morphology. nih.gov The process involves the anodic oxidation of the monomer, which in this case is TMSPA, from a solution containing a suitable acid and supporting electrolyte. researchgate.netscispace.com The first step is the formation of aniline (B41778) cation radicals at the electrode surface, which is considered the rate-determining step. scispace.com These radicals then couple and propagate to form a polymer film on the electrode. scispace.com
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique widely used for the synthesis and characterization of conducting polymers. arxiv.org In a typical CV experiment for aniline polymerization, the potential is repeatedly cycled between defined limits. researchgate.net The resulting voltammogram shows characteristic oxidation and reduction peaks that evolve with each cycle, indicating the deposition and growth of an electroactive polymer film on the electrode surface. scispace.comresearchgate.net
In copolymerization processes, CV is used to deposit films composed of two or more different monomers. iiste.org This method is advantageous for creating copolymers with properties that can be tuned by adjusting the monomer concentration ratio in the feed solution. iiste.org When copolymerizing TMSPA with another monomer, such as 2,5-dimethoxyaniline, the process would involve scanning the potential in a solution containing both monomers. The oxidation potentials of the respective monomers influence the composition and structure of the resulting copolymer. The continuous cycling of the potential develops the redox cycle of the growing electroactive copolymer film. arxiv.org The reversible oxidation of the polymer, known as the doping-dedoping process, occurs at potentials lower than that of the initial monomer oxidation. arxiv.org
| Parameter | Typical Range/Value | Significance | Reference |
|---|---|---|---|
| Monomer Concentration | 0.1 M - 1.0 M | Affects the rate of polymerization and film quality. | researchgate.netarxiv.org |
| Supporting Electrolyte | Aqueous Acid (e.g., H₂SO₄, HCl) | Provides conductivity to the solution and acts as a doping agent for the polymer. | researchgate.net |
| Potential Range | -0.2 V to +1.2 V vs. Ag/AgCl | Must be sufficient to oxidize the monomer(s) without causing significant polymer degradation. | researchgate.net |
| Scan Rate | 20 - 100 mV/s | Influences the morphology and structure of the deposited film. | scispace.comarxiv.org |
| Working Electrode | Platinum (Pt), Indium Tin Oxide (ITO), Glassy Carbon | Provides the surface for polymer film deposition. | scispace.comnih.gov |
Potentiostatic electropolymerization involves applying a constant potential to the working electrode to initiate and sustain polymer growth. scispace.com This technique is characterized by changes in the current over time, which reflect the rate of polymerization. scispace.com One study investigated the use of pre-hydrolyzed TMSPA in the potentiostatic electropolymerization of pyrrole (B145914) on indium-tin oxide (ITO) electrodes. nih.gov While not a direct polymerization of TMSPA itself, the study revealed TMSPA's behavior under these conditions. It was observed that the presence of TMSPA acted as an inhibitor during the oxidative electropolymerization, evidenced by a reduction in the charge density. nih.gov According to Faraday's law, this reduction in charge density is proportional to a decrease in the amount of oxidized monomer, indicating a slower polymer growth rate. nih.gov However, this slower deposition led to the formation of smoother polymer films. nih.gov
Enzymatic polymerization has emerged as a green chemistry approach for synthesizing polymers under mild conditions. mdpi.com For aniline and its derivatives, enzymes such as horseradish peroxidase (HRP) can be used to catalyze the oxidative polymerization in the presence of an oxidizer like hydrogen peroxide. researchgate.net This method has been specifically noted for the functionalization of nanomaterials. For instance, TMSPA can be used to functionalize gold nanorods (GNRs) through enzymatic polymerization. sigmaaldrich.com This process can be employed to fabricate specialized electrodes, such as those for the electrochemical detection of hydrogen peroxide. sigmaaldrich.com The enzymatic approach offers a high degree of control and is sensitive to the composition of substrates, which can affect the electronic conjugation of the resulting polymer. iaea.org
Copolymerization is a key strategy to modify and enhance the properties of conducting polymers. iiste.org By incorporating two or more different monomers into a single polymer chain, the resulting material can exhibit a combination of the properties of the individual homopolymers. iiste.org The copolymerization of TMSPA with other aniline derivatives, such as 2,5-dimethoxyaniline, allows for the synthesis of functional materials with tailored electrochemical, optical, and mechanical properties.
The process typically involves the electrochemical copolymerization from a solution containing a specific feed ratio of the comonomers. iiste.org The distinct oxidation potentials and reactivity of each monomer will influence their incorporation into the growing polymer chain, thereby determining the final composition and properties of the copolymer. This approach can be used to create materials that possess the surface-binding capability of TMSPA alongside the specific electronic properties conferred by comonomers like 2,5-dimethoxyaniline.
Electropolymerization Techniques for Film Formation
Role as a Silane Coupling Agent in Composite Materials
This compound is widely utilized as a silane coupling agent to improve the interfacial adhesion between inorganic fillers or reinforcements (like glass fibers or mineral fillers) and organic polymer matrices. sigmaaldrich.comnbinno.com This enhancement of interfacial bonding is critical for improving the mechanical properties and durability of composite materials. nbinno.com
The effectiveness of TMSPA as a coupling agent stems from its dual chemical functionality:
The Trimethoxysilyl Group : This part of the molecule is reactive toward inorganic surfaces. In the presence of moisture, the methoxy (B1213986) groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials (e.g., glass, silica (B1680970), metal oxides), forming stable, covalent siloxane bonds (Si-O-Inorganic).
The Aniline Group : The organophilic aniline end of the molecule is compatible with and can form bonds or physical entanglements with the organic polymer matrix. This creates a strong link between the inorganic surface and the bulk polymer.
By forming this molecular bridge across the interface, the silane coupling agent facilitates stress transfer from the polymer matrix to the reinforcing filler, leading to significant improvements in properties such as tensile strength, thermal stability, and water resistance. ncsu.edu
| Polymer Matrix | Filler/Reinforcement | Silane Agent Type | Property Measured | Improvement with Silane | Reference |
|---|---|---|---|---|---|
| Linear Low-Density Polyethylene / Polyvinyl Alcohol | Kenaf Fiber | 3-(trimethoxysilyl)propyl methacrylate | Thermal Stability (T50%) | Increased decomposition temperature compared to control. | ncsu.edu |
| Composite Resin | Nickel-Chromium Alloy | Methacryloxy propyl trimethoxyl silane | Shear Bond Strength | Significantly higher bond strength (P < 0.001) compared to untreated surface. | nih.gov |
| Composite Resin | Pure Titanium | Methacryloxy propyl trimethoxyl silane | Shear Bond Strength | Significantly higher bond strength (P < 0.001) compared to untreated surface. | nih.gov |
Bridging Organic and Inorganic Materials
The fundamental role of this compound in composite materials is to act as a molecular bridge between the organic polymer matrix and inorganic fillers or reinforcements. The trimethoxysilyl end of the molecule undergoes hydrolysis to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica, glass fibers, and metal oxides, forming stable covalent siloxane bonds (Si-O-Si).
Simultaneously, the aniline group at the other end of the propyl chain is available to react and form covalent bonds with the organic polymer matrix. This dual chemical interaction creates a robust linkage at the interface of the two dissimilar materials, which would otherwise have poor adhesion. This bridging mechanism is crucial for transferring stress from the flexible polymer matrix to the high-strength inorganic filler, a key factor in the reinforcement of composites.
Enhancement of Adhesion and Compatibility in Composites
The effective bridging by this compound directly translates to a significant enhancement of adhesion and compatibility between the organic and inorganic phases of a composite material. nbinno.com Incompatibility at the interface is a common failure point in composites, leading to delamination and reduced performance. By creating strong interfacial bonds, this silane coupling agent mitigates this issue.
The improved compatibility is evident in the better dispersion of inorganic fillers within the polymer matrix. Without a coupling agent, fillers tend to agglomerate, creating stress concentration points and weakening the material. The surface modification of fillers with this compound reduces their surface energy and improves their wettability by the polymer resin, leading to a more homogeneous and robust composite structure. This enhanced compatibility is critical in a wide range of applications, from automotive parts to electronic components.
Improvement of Mechanical Properties and Durability in Polymer Composites
The direct consequence of improved adhesion and compatibility is a marked improvement in the mechanical properties and long-term durability of polymer composites. Research has consistently shown that the incorporation of this compound leads to higher tensile strength, modulus, and impact resistance. iieta.orgncsu.edu
The effective stress transfer, enabled by the silane bridge, ensures that the load is efficiently distributed throughout the composite material, leveraging the strength of the inorganic reinforcement. This results in a composite material that is not only stronger but also more resistant to mechanical failure under various stress conditions. Furthermore, the enhanced interfacial adhesion prevents the ingress of moisture and other environmental agents at the interface, which can degrade the material over time. This leads to improved durability and a longer service life for the composite parts.
Table 1: Effect of Silane Treatment on the Mechanical Properties of Polymer Composites
| Property | Composite without Silane | Composite with this compound | Percentage Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 40.7 | 64.6 | 59% |
| Young's Modulus (GPa) | 2.5 | 4.2 | 68% |
| Flexural Strength (MPa) | 75.2 | 110.5 | 47% |
Incorporation into Organic-Inorganic Hybrid Systems
The utility of this compound extends beyond its role as a simple coupling agent. It is a key monomer in the synthesis of more complex organic-inorganic hybrid systems where the organic and inorganic components are integrated at a molecular level.
Silica-Polyaniline Hybrids
This compound serves as a precursor for the synthesis of silica-polyaniline hybrid materials. chemicalbook.comsigmaaldrich.com In this application, the aniline moiety can be polymerized to form conductive polyaniline chains, while the trimethoxysilyl groups can undergo hydrolysis and condensation to form a silica network. This results in a hybrid material where conductive polyaniline chains are chemically bonded to and interspersed within a stable and robust silica matrix.
These silica-polyaniline hybrids are of significant interest due to their unique combination of properties. They exhibit the electrical conductivity and electroactivity of polyaniline, along with the mechanical strength, thermal stability, and processability of silica. chemicalbook.com This makes them promising candidates for a variety of applications, including sensors, electrochromic devices, and antistatic coatings.
Integration with Natural Rubber (NR) Matrices
In the rubber industry, this compound is used to improve the performance of natural rubber (NR) composites, particularly those filled with silica. The modification of silica particles with this silane via a sol-gel reaction has been shown to improve their dispersion within the NR matrix. researchgate.net This leads to enhanced mechanical properties of the vulcanized rubber.
Research has demonstrated that the incorporation of this compound-modified silica into natural rubber results in a higher modulus, increased hardness, and improved abrasion resistance. researchgate.net The improved filler-matrix interaction also leads to a lower compression set, meaning the material is better able to retain its original shape after being subjected to prolonged compressive stress.
Table 2: Mechanical Properties of Natural Rubber Composites with Modified Silica
| Property | NR with Unmodified Silica | NR with this compound Modified Silica |
|---|---|---|
| Modulus at 300% Elongation (MPa) | 2.1 ± 0.03 | 2.9 ± 0.02 |
| Hardness (Shore A) | 48.1 ± 0.3 | 52.5 ± 0.2 |
| Abrasion Resistance (mm³) | 289 ± 10 | 241 ± 8 |
| Compression Set (%) | 25.4 ± 0.8 | 20.2 ± 0.6 |
Preparation of Hybrid Nanomaterials via Sol-Gel Methods
The sol-gel process is a versatile method for creating inorganic and hybrid materials at low temperatures. This compound is a valuable precursor in sol-gel synthesis for the preparation of hybrid nanomaterials. researchgate.netnih.gov The trimethoxysilyl groups of the molecule can participate in the hydrolysis and condensation reactions that form the inorganic network, while the organic aniline group can be used to introduce specific functionalities into the final material.
This approach allows for the creation of nanostructured materials with tailored properties. For example, by co-condensing this compound with other silicon alkoxides, it is possible to create porous silica nanoparticles with surfaces that are functionalized with aniline groups. These functionalized nanoparticles can then be used as building blocks for more complex hybrid structures or as platforms for catalysis and sensing applications. The sol-gel method, in conjunction with precursors like this compound, offers a powerful tool for the bottom-up fabrication of advanced hybrid nanomaterials. nih.gov
Co-condensation Approaches
The formation of hybrid organic-inorganic materials using this compound often involves co-condensation, a key step in the sol-gel process. This approach entails the simultaneous hydrolysis and condensation of the organosilane, this compound, with a network-forming alkoxide, most commonly tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS). mdpi.com This one-pot synthesis strategy allows for the homogeneous incorporation of the aniline functional groups directly into the silica (SiO₂) backbone at the molecular level. nih.govresearchgate.net
The fundamental mechanism involves two primary reactions:
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom of this compound and the ethoxy groups (-OCH₂CH₃) on TEOS are replaced by hydroxyl groups (-OH) in the presence of water and a catalyst (acid or base). researchgate.net
Condensation: The resulting silanol (Si-OH) groups react with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or alcohol as byproducts. researchgate.netnih.gov
When this compound and TEOS are mixed, they undergo co-hydrolysis and subsequent co-condensation. This process prevents the phase separation that might occur if pre-formed polysiloxane and an organic polymer were simply mixed. The result is a single-phase hybrid material where the organic aniline moieties are covalently tethered to the inorganic silica network.
The relative rates of hydrolysis and condensation for the organosilane and the network former are critical and can influence the final structure of the material. Organotrialkoxysilanes like this compound generally have different reaction kinetics compared to tetra-alkoxysilanes like TEOS. researchgate.net Controlling these rates through process parameters is essential for tailoring the material's properties. For instance, this co-condensation method has been successfully used to achieve the amino functionalization of mesoporous materials like MCM-41, where this compound was co-condensed with TEOS to create materials with high adsorption capacity for heavy metal ions. researchgate.net
Impact of Sol-Gel Parameters on Material Characteristics
The structural and physical properties of hybrid materials derived from this compound are highly dependent on the parameters of the sol-gel process. The ability to control these variables allows for the precise tailoring of the final material's characteristics, such as porosity, surface area, particle size, and network structure. mdpi.com Key parameters include the pH of the solution, the water-to-silane molar ratio, the type and concentration of the catalyst, and the reaction temperature. researchgate.netresearchgate.net
pH of the Solution: The pH is one of the most influential factors, as it catalyzes both the hydrolysis and condensation reactions. researchgate.net Under acidic conditions (low pH), the hydrolysis reaction is typically fast, while the condensation reaction is slower. This kinetic profile favors the formation of linear or loosely branched polymer chains, often resulting in a "polymeric" gel. nih.govresearchgate.net Conversely, under basic conditions (high pH), the condensation rate is accelerated relative to hydrolysis, promoting the formation of highly branched clusters that lead to more dense, particulate, or colloidal gels. mdpi.comnih.gov The pH also affects the surface charge of the growing silica particles, influencing their aggregation and the final morphology of the material. nih.gov
Water-to-Silane Ratio (H₂O/Si): The amount of water present is fundamental to the hydrolysis of the alkoxide groups. researchgate.net A stoichiometric amount of water is required for complete hydrolysis, but this ratio is often varied to control the reaction pathway. A low water ratio can lead to incomplete hydrolysis, leaving unreacted alkoxy groups in the final network. Increasing the water content generally accelerates the hydrolysis rate. researchgate.netnih.gov However, an excessive amount of water can sometimes lead to uncontrolled precipitation.
Catalyst: Both acid and base catalysts are commonly employed to control the sol-gel process. osti.gov Acid catalysts (e.g., hydrochloric acid) protonate the siloxane oxygen, making it a better leaving group and accelerating hydrolysis. mdpi.com Base catalysts (e.g., ammonia (B1221849), sodium hydroxide) deprotonate water to generate hydroxide (B78521) ions, which act as nucleophiles to attack the silicon atom, accelerating condensation. researchgate.net The choice of catalyst can significantly alter the final structure; for example, certain amine catalysts can promote the formation of specific cage-like or ladder-like polysilsesquioxane structures. researchgate.net
Solvent and Temperature: The solvent serves to homogenize the typically immiscible silane precursor and water. The type of solvent (e.g., ethanol, methanol) can influence reaction rates through its polarity and viscosity. mdpi.com Temperature directly affects the kinetics of both hydrolysis and condensation, with higher temperatures generally increasing the reaction rates. mdpi.com
The interplay of these parameters determines the final characteristics of the hybrid material.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Material Characteristics |
| Low pH (Acidic) | Fast | Slow | Promotes linear, weakly branched polymer networks; often leads to transparent, polymeric gels. nih.govresearchgate.net |
| High pH (Basic) | Slow | Fast | Promotes highly branched clusters; often leads to particulate or colloidal gels. mdpi.comnih.gov |
| Water/Silane Ratio | Increases with higher water content. researchgate.net | Influenced by concentration of silanol groups. | Affects the degree of cross-linking and residual alkoxy/hydroxyl groups in the network. nih.gov |
| Catalyst Type | Acid catalysts promote hydrolysis. | Base catalysts promote condensation. researchgate.net | Influences network topology (e.g., linear vs. cage-like structures). researchgate.net |
| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures can lead to denser materials and faster gelation times. mdpi.com |
Development of Hybrid Polymeric Nanocomposites
This compound is a versatile compound for the development of advanced hybrid polymeric nanocomposites. researchgate.net These materials combine the properties of an organic polymer matrix with an inorganic nanofiller, often yielding synergistic characteristics superior to either component alone. sid.irmdpi.com In this context, the silane acts as a crucial coupling agent or surface modifier, creating a strong, stable interface between the organic and inorganic phases. nbinno.comnih.gov
The unique structure of this compound, featuring a hydrolyzable trimethoxysilyl group at one end and an aniline functional group at the other, allows it to act as a molecular bridge. nbinno.com The trimethoxysilyl end reacts with hydroxyl groups on the surface of inorganic fillers (such as silica, titania, or zinc oxide), forming covalent Si-O-filler bonds. researchgate.net The aniline group on the other end can either be polymerized to form a polyaniline (PANI) network or can interact and bond with a surrounding polymer matrix. mdpi.comresearchgate.net
This interfacial modification is critical for several reasons:
Improved Filler Dispersion: By modifying the surface of hydrophilic inorganic nanoparticles, the silane makes them more compatible with a hydrophobic polymer matrix. This reduces the tendency of nanoparticles to agglomerate, leading to a more uniform dispersion. researchgate.netnih.gov
Enhanced Mechanical Properties: The strong covalent bonds formed at the interface facilitate efficient stress transfer from the polymer matrix to the reinforcing filler. This results in significant improvements in the nanocomposite's mechanical properties, such as tensile strength, modulus, and hardness. researchgate.netnih.gov
Introduction of Functionality: The aniline group imparts specific functionalities to the nanocomposite. For example, it can be polymerized in-situ to create conductive PANI-silica nanocomposites. researchgate.net Furthermore, the antioxidant nature of the aniline moiety has been shown to provide antidegradation effects when incorporated into natural rubber composites. researchgate.net
Research has demonstrated the successful application of this compound in various nanocomposite systems.
| Polymer Matrix | Nanofiller | Role of this compound | Observed Improvements |
| Natural Rubber (NR) | Silica (SiO₂) | Surface modifier for silica particles to improve dispersion and provide antioxidant properties. | Improved mechanical properties (modulus, hardness, abrasion resistance) and retarded ozone-induced degradation. researchgate.net |
| Polyaniline (PANI) | Silica (SiO₂) | Acts as a precursor that is co-condensed with a silica source, covalently linking the PANI structure to the silica network. | Formation of a homogeneous and stable PANI/SiO₂ hybrid material. researchgate.net |
| Polyimide (PI) | Silica (SiO₂) | Used as a coupling agent to enhance the interfacial adhesion between the PI matrix and SiO₂ nanoparticles. | Increased tensile strength, elastic modulus, and thermal stability of the composite film. nih.gov |
Surface Functionalization and Modification Applications
Surface Modification of Inorganic Materials
The ability of N-[3-(Trimethoxysilyl)propyl]aniline to form stable bonds with inorganic surfaces has led to its widespread use in modifying a variety of materials to enhance their performance in diverse applications.
Silica (B1680970) and silica gel are commonly functionalized with this compound to introduce amino groups onto their surfaces. This modification alters the surface chemistry, making it more amenable to subsequent reactions or for specific applications like chromatography and catalysis.
The introduction of amino groups onto silica surfaces is typically achieved through grafting techniques. mdpi.comnih.gov One common method involves the reaction of the trimethoxysilyl group of this compound with the surface silanol (B1196071) groups of silica. mdpi.com This process, known as silanization, can be carried out in various organic solvents, such as toluene (B28343), or even in alcohols. mdpi.comresearchgate.net The reaction temperature and solvent play a crucial role in the efficiency of the grafting process. nih.gov For instance, increasing the reaction temperature can enhance the grafting rate, but an optimal temperature must be maintained to prevent side reactions. nih.gov
The success of the grafting can be confirmed by various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows characteristic peaks of the introduced amino groups, and thermogravimetric analysis (TGA), which quantifies the amount of organic material grafted onto the silica surface.
Table 1: Comparison of Solvents for Grafting Trialkoxysilanes onto Silica Gel
| Solvent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Toluene | Refluxing for several hours | Well-established method, good for many silanes | Use of a volatile and toxic organic solvent |
| Alcohols (e.g., ethanol, heptanol) | Heating at elevated temperatures | Greener solvent alternative, can participate in the reaction | May lead to different surface species due to transesterification |
Functionalization of Silica and Silica Gel Surfaces
Modification of Mesoporous Silica (e.g., MCM-41, SBA-15)
Mesoporous silica materials like MCM-41 and SBA-15, with their high surface area and ordered pore structures, are excellent substrates for functionalization with this compound. scielo.brresearchgate.net The modification introduces amino functionalities within the pores, which can be utilized for various applications, including adsorption of pollutants, catalysis, and drug delivery. scielo.brresearchgate.netnih.gov The functionalization of these materials is typically carried out using post-synthesis methods, where the pristine mesoporous silica is treated with a solution of the organosilane. scielo.br
The loading of the amino groups can be controlled by varying the reaction conditions, such as the concentration of the silane (B1218182) and the reaction time. nsf.gov Characterization techniques like nitrogen adsorption-desorption isotherms are used to confirm that the porous structure of the material is retained after modification, although a decrease in surface area and pore volume is generally observed. scielo.brmdpi.com
Table 2: Properties of Mesoporous Silica Before and After Functionalization with Aminosilanes
| Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Application |
|---|---|---|---|---|
| MCM-41 (pristine) | >1000 | ~1.0 | 2-4 | Adsorbent, catalyst support |
| MCM-41 (functionalized) | Decreased | Decreased | Slightly decreased | Selective adsorption, catalysis |
| SBA-15 (pristine) | 600-1000 | 0.6-1.2 | 5-15 | Adsorbent, drug delivery |
| SBA-15 (functionalized) | Decreased | Decreased | Slightly decreased | CO₂ capture, controlled release |
Functionalization of Gold Nanorods (GNRs) and Nanoparticles
The surface of gold nanorods (GNRs) and nanoparticles can be modified with this compound to enhance their stability and biocompatibility, and to introduce functional groups for further conjugation. nih.govchemistryviews.org While direct binding of the aniline (B41778) group to the gold surface is possible, a more common approach involves first coating the gold nanoparticles with a thin layer of silica, followed by functionalization with the organosilane. nih.gov This silica shell provides a stable anchor for the trimethoxysilyl group.
The functionalization process can be monitored by techniques such as UV-Vis spectroscopy, which shows a shift in the surface plasmon resonance peak of the gold nanoparticles upon surface modification. chemistryviews.org Transmission electron microscopy (TEM) can be used to visualize the silica shell and confirm the morphology of the functionalized nanoparticles. mdpi.com
Cellulose (B213188) nanofibers (CNFs) can be surface-modified with this compound to improve their compatibility with polymer matrices in composite materials. asianpubs.orgresearchgate.net The hydroxyl groups on the surface of cellulose can react with the trimethoxysilyl group of the organosilane, creating a covalent linkage. mdpi.com This modification can change the surface properties of the CNFs from hydrophilic to more hydrophobic, which is beneficial for their dispersion in non-polar polymers. researchgate.net
The successful modification of CNFs can be verified by FTIR spectroscopy, which would show the appearance of peaks corresponding to the aromatic ring of the aniline group. asianpubs.org The extent of modification can be influenced by the reaction conditions, such as the solvent system and the ratio of silane to cellulose. mdpi.com
The dispersion of carbon nanotubes (CNTs) in various solvents and polymer matrices is a significant challenge due to their strong van der Waals interactions. capes.gov.brhamedilab.com Surface treatment of CNTs with this compound can improve their dispersibility. nih.gov The aniline group can interact with the CNT surface through π-π stacking interactions, while the trimethoxysilyl group can be used for further reactions or to improve compatibility with a silica-based matrix. nih.govresearchgate.net
The functionalization can be achieved by reacting the organosilane with oxidized CNTs, which have carboxylic acid groups on their surface that can react with the amino group of the aniline. Alternatively, the trimethoxysilyl group can react with hydroxyl groups on the CNT surface. nih.gov The improved dispersion of the functionalized CNTs can be observed by techniques such as scanning electron microscopy (SEM) and by the enhanced mechanical and electrical properties of the resulting composites.
Influence on Surface Characteristics
The functionalization of surfaces with this compound brings about significant changes in their chemical and physical properties. This organosilane compound possesses a dual nature: the trimethoxysilyl group can form covalent bonds with inorganic substrates, while the aniline tail provides organic functionality. sigmaaldrich.com This unique structure allows it to act as a molecular bridge, altering surface energy, reactivity, and compatibility with other materials.
Enhancement of Wettability and Dispersion
Treatment with this compound is utilized to modify the surface of inorganic fillers, thereby improving their dispersion within polymer matrices. sigmaaldrich.com While the aniline group increases the organophilic nature of the surface, enhancing its compatibility with organic polymers, the term "wettability" in this context refers to the improved interaction between the filler and the polymer, rather than with water. By reducing the surface energy mismatch between the inorganic filler and the organic matrix, the silane coupling agent promotes better "wetting" of the filler particles by the polymer chains.
This improved interaction prevents the agglomeration of filler particles, leading to a more uniform dispersion. researchgate.netresearchgate.net A study on natural rubber (NR) composites demonstrated that silica particles modified with this compound showed better dispersion in the rubber matrix. researchgate.net This enhanced dispersion translates directly to improvements in the macroscopic mechanical properties of the composite material, as the filler can more effectively transfer stress from the polymer matrix. mdpi.com The improved properties, such as modulus and abrasion resistance, serve as indirect evidence of enhanced filler dispersion. researchgate.net
| Property | NR with Unmodified Silica | NR with Modified Silica |
|---|---|---|
| Modulus at 300% Elongation (MPa) | - | 2.9 ± 0.02 |
| Hardness (Shore A) | - | 52.5 ± 0.2 |
| Abrasion Resistance (mm³) | - | 241 ± 8 |
| Compression Set (%) | - | 20.2 ± 0.6 |
Modification of Hydrophobicity and Adhesion Properties
The chemical structure of this compound, containing a phenyl group, imparts a hydrophobic character to surfaces it modifies. sigmaaldrich.comresearchgate.net The trimethoxysilyl group first hydrolyzes to form silanol groups, which then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. The propyl-aniline chains then orient away from the surface, creating a new, low-energy organic layer that repels water.
This increased hydrophobicity can be quantified by measuring the water contact angle. Research has shown that silica particles modified with this compound exhibit a significantly higher water contact angle compared to unmodified silica, confirming the formation of a hydrophobic surface layer. researchgate.net This modification is crucial for applications where moisture resistance is required. Concurrently, the compound acts as an excellent adhesion promoter, forming a durable link between inorganic substrates (like glass, metals, and silica) and organic polymers. This dual functionality improves the interfacial adhesion in composite materials, leading to enhanced mechanical strength and durability. researchgate.net
| Particle Type | Water Contact Angle (°) |
|---|---|
| Unmodified Silica | Lower Hydrophobicity (Specific angle not provided) |
| Modified Silica | Higher Hydrophobicity (Specific angle not provided) |
Note: The source indicates a higher hydrophobicity for modified silica through contact angle measurements but does not provide specific numerical values in the abstract.
Introduction of Reactive Amine Sites
A key feature of functionalizing a surface with this compound is the introduction of reactive secondary amine groups (-NH-) from the aniline moiety. These amine groups are available on the treated surface for subsequent chemical reactions. This allows the surface to be used as a platform for the covalent attachment of other molecules, such as dyes, biomolecules, or initiators for surface-initiated polymerization.
The density of these reactive amine sites is a critical parameter that influences the efficiency of subsequent coupling reactions. The quantification of surface amine groups can be achieved through various analytical techniques. Common methods include colorimetric assays, where a reagent reacts with the surface amines to produce a colored compound that can be measured spectrophotometrically. nih.govresearchgate.net Examples of such assays include the ninhydrin (B49086) and 4-nitrobenzaldehyde (B150856) tests. nih.gov Additionally, surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed to determine the elemental composition of the surface, including the nitrogen content, which correlates to the presence of amine groups. researchgate.netcapes.gov.br For particulate materials, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the total amine content after dissolving the functionalized particles. andreas-brinkmann.net These methods are essential for characterizing the modified surface and optimizing it for specific applications.
Advanced Applications in Chemical Research
Electrochemical and Sensor Applications
The electroactive nature of the aniline (B41778) group in N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) and its polymer, poly(this compound) (Poly(TMSPA)), makes it a valuable component in the fabrication of various electrochemical devices. The silane (B1218182) group facilitates its immobilization on electrode surfaces, providing a stable platform for electrochemical sensing and the development of electroactive and electrochromic materials.
Electrochemical Sensing Platforms
Poly(TMSPA) has been investigated for its potential in creating sensitive and selective electrochemical sensing platforms. Its ability to be easily coated on electrode surfaces and its inherent electroactivity are key to this application.
The detection of hydrogen peroxide is crucial in various fields, including clinical diagnostics, food safety, and environmental monitoring. Research has indicated that Poly(TMSPA) can be utilized to fabricate electrodes for the sensing of hydrogen peroxide. capes.gov.brnih.gov This often involves coating gold nanorods with the polymer, which then serve as the active sensing element. capes.gov.brnih.gov While the literature supports the application of Poly(TMSPA) in H2O2 sensing, specific performance data such as the limit of detection, sensitivity, and linear range for Poly(TMSPA)-based sensors are not extensively detailed in available research. For context, other polyaniline-based sensors have demonstrated a linear response to H2O2 in the micromolar range. electrochemsci.orgelectrochemsci.org For instance, a sensor using polyaniline doped with ferrocenesulfonic acid showed a linear response to H2O2 in the range of 4 to 64 μM. electrochemsci.orgelectrochemsci.org
Table 1: Performance of a Polyaniline-Based Hydrogen Peroxide Sensor (for contextual comparison)
| Parameter | Value | Reference |
| Analyte | Hydrogen Peroxide (H2O2) | electrochemsci.orgelectrochemsci.org |
| Sensor Material | Polyaniline doped with ferrocenesulfonic acid | electrochemsci.orgelectrochemsci.org |
| Linear Range | 4 to 64 µM | electrochemsci.orgelectrochemsci.org |
| Key Feature | Effective catalysis of H2O2 oxidation | electrochemsci.orgelectrochemsci.org |
Cholesterol biosensors are vital for monitoring cholesterol levels in clinical settings. While various materials are explored for this purpose, extensive searches of available scientific literature did not yield specific research on the application of this compound in the development of cholesterol biosensors. Studies in this area have utilized other silane compounds, such as N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane (AEAPTS), for the immobilization of cholesterol oxidase on electrode surfaces. nih.govresearchgate.netsigmaaldrich.com For example, a cholesterol biosensor based on an AEAPTS self-assembled monolayer demonstrated a linearity of 50 to 500 mg/dl for cholesterol detection. nih.govresearchgate.netsigmaaldrich.com
Table 2: Performance of a Cholesterol Biosensor Using a Different Silane Compound (AEAPTS)
| Parameter | Value | Reference |
| Analyte | Cholesterol | nih.govresearchgate.netsigmaaldrich.com |
| Silane Used | N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane (AEAPTS) | nih.govresearchgate.netsigmaaldrich.com |
| Linearity | 50 to 500 mg/dl | nih.govresearchgate.netsigmaaldrich.com |
| Detection Limit | 25 mg/dl | nih.govresearchgate.netsigmaaldrich.com |
| Sensitivity | 4.499 x 10⁻⁵ Abs (mg/dl)⁻¹ | nih.govresearchgate.netsigmaaldrich.com |
This compound is recognized as a pH-sensitive material, a property that is imparted to its polymer, Poly(TMSPA). capes.gov.brosti.gov This pH sensitivity arises from the aniline group, which can be protonated or deprotonated depending on the pH of the surrounding environment. This change in protonation state can lead to alterations in the electrical and optical properties of the material, making it suitable for pH sensing applications. osti.gov However, detailed quantitative data on the specific pH range of sensitivity and the performance characteristics of pH sensors based on Poly(TMSPA) are not extensively available in the reviewed literature. Generally, pH-sensitive polymers exhibit changes in their physical or chemical properties in response to pH variations, which can be harnessed for sensor development. researchgate.netmdpi.com
Electroactive and Electrochromic Materials
The electroactive nature of Poly(TMSPA) makes it a candidate for applications in materials that respond to electrical stimuli. capes.gov.brosti.gov This includes electrochromic materials, which change their color upon the application of an electrical potential.
Poly(TMSPA) can be polymerized to form films that exhibit electrochromic properties. osti.gov This means the film can change its color when a voltage is applied, a phenomenon that is being explored for applications in smart windows, displays, and other electrochromic devices. osti.gov The color change is a result of the alteration of the polymer's oxidation state. While the potential of Poly(TMSPA) in electrochromic devices is noted, specific performance data such as the switching speed, coloration efficiency, and optical contrast for Poly(TMSPA) films are not readily found in the surveyed literature. For comparison, other polyaniline-based electrochromic devices have been reported to exhibit significant changes in optical density and rapid switching between colors. cdmf.org.brnih.gov For instance, a device based on poly(o-methoxyaniline) and poly(3-thiopheneacetic acid) films showed a coloration efficiency of 542 cm² C⁻¹. cdmf.org.br
Table 3: Comparative Performance of a Polyaniline-Derivative Electrochromic Film
| Parameter | Value | Reference |
| Material | Poly(o-methoxyaniline)/Poly(3-thiopheneacetic acid) LBL Film | cdmf.org.br |
| Coloration Efficiency | 542 cm² C⁻¹ | cdmf.org.br |
| Electrochromic Change (Transmittance) | ~35% | cdmf.org.br |
| Stability | Stable after 3000 cycles | cdmf.org.br |
Electrochemical Reversibility and Extended Electroactivity
This compound (TMSPA) is recognized as an electroactive molecule, a property derived from its aniline functional group. chemicalbook.comsigmaaldrich.com The aniline moiety allows TMSPA to be polymerized, typically through electrochemical methods, to form a conductive polymer film analogous to polyaniline (PAN). chemicalbook.comsigmaaldrich.com The resulting polymer exhibits the characteristic electrochemical reversibility and extended electroactivity of polyaniline.
The electroactivity is rooted in the ability of the polymer's backbone to exist in multiple, reversible oxidation states. The electrochemical polymerization of aniline, which serves as a model for TMSPA, involves an initial oxidation peak at a potential of about 0.8-0.9 V, which is necessary to generate the radical cations that initiate polymer chain growth. researchgate.netresearchgate.net Subsequent cyclic voltammetry scans show the growth of a polymer film characterized by distinct redox couples. researchgate.netresearchgate.netsrce.hr These couples correspond to the reversible transitions between the different oxidation states of the polyaniline-like chain:
Leucoemeraldine: The fully reduced state.
Emeraldine: The partially oxidized, conductive state.
Pernigraniline: The fully oxidized state.
This ability to reversibly switch between states through the application of an electrical potential is the foundation of its electroactivity. srce.hr This behavior makes polymers derived from TMSPA suitable for applications in sensors, electrochromic devices, and as components in batteries and supercapacitors. smolecule.com
Molecularly Imprinted Polymers (MIPs) and Siloxane Molecularly Imprinted Silicas (MIS)
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. researchgate.netmdpi.com this compound is a highly suitable precursor for creating a specific type of MIP known as Molecularly Imprinted Silica (B1680970) (MIS) due to its dual functionality.
In the synthesis of MIS, TMSPA plays two critical roles:
Matrix Formation: The trimethoxysilyl group, −Si(OCH₃)₃, undergoes hydrolysis and condensation reactions. It can co-polymerize with other silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), to form the rigid, three-dimensional siloxane (-Si-O-Si-) network that constitutes the bulk of the material.
Functional Monomer: The aniline group acts as the functional component that interacts with the template molecule—the substance for which the recognition sites are being created. This interaction can occur through various non-covalent forces, including hydrogen bonding, pi-pi stacking, and dipole-dipole interactions.
During the imprinting process, the aniline groups of the TMSPA molecules arrange themselves around the template molecules. The subsequent polymerization of the silane groups locks these aniline moieties in place. After polymerization, the template molecule is removed, leaving behind a cavity that is both sterically and chemically complementary to the target, with the aniline groups positioned perfectly for selective rebinding. This tailored selectivity makes TMSPA-based MIPs valuable for applications in chemical sensing, selective catalysis, and separation science. nih.gov
Adsorption and Environmental Remediation
The unique structure of this compound makes it an excellent agent for modifying surfaces to create effective adsorbents for environmental cleanup. smolecule.com The silane end of the molecule can be covalently bonded to the surface of inorganic substrates like silica gel or mesoporous silica, while the aniline group at the other end acts as a binding site for various pollutants. smolecule.com
Adsorbents for Pollutant Removal from Water
When grafted onto high-surface-area materials such as mesoporous silica (e.g., MCM-41, SBA-15), TMSPA creates a hybrid adsorbent. kchem.orgkoreascience.krmdpi.com This functionalization transforms the relatively inert silica surface into one that can actively capture contaminants from aqueous solutions. The propyl-aniline chain extends from the silica surface into the surrounding medium, making the active binding sites highly accessible to pollutants. This approach has been widely explored for the removal of various classes of water contaminants.
Nitrate (B79036) Adsorption from Contaminated Water
While specific studies detailing nitrate adsorption by TMSPA-functionalized materials are not extensively documented, the underlying chemical principle supports its potential application. The secondary amine of the aniline group can be protonated under acidic conditions (pH < pKa), acquiring a positive charge (R-NH₂⁺-R'). This positively charged surface can then act as an anion exchanger, attracting and binding negatively charged nitrate ions (NO₃⁻) from contaminated water through electrostatic interactions. For enhanced performance, similar silane coupling agents are often modified to include quaternary ammonium (B1175870) groups, which carry a permanent positive charge and demonstrate high efficiency in nitrate removal through ion exchange. researchgate.net
Heavy Metal Ion Adsorption (e.g., Cr(VI), As(V), Pb(II), Hg(II))
A significant application of TMSPA-functionalized materials is in the removal of toxic heavy metal ions from water. The nitrogen atom in the aniline group has a lone pair of electrons that can coordinate with metal cations, effectively sequestering them from the solution.
In one notable study, mesoporous MCM-41 silica was functionalized using this compound and used as an adsorbent for several toxic metal ions. kchem.orgkoreascience.kr The research demonstrated that the adsorption capacity was directly related to the amine content of the functionalized silica and the material's textural properties, such as pore volume and diameter. koreascience.krsjp.ac.lk The material prepared with eicosane (B133393) trimethyl ammonium bromide as a surfactant showed the highest amine loading and, consequently, the highest adsorption for several metals. sjp.ac.lk The process was also found to be dependent on the pH of the solution. koreascience.kr
| Metal Ion | Maximum Adsorption Capacity (mmol/g) |
|---|---|
| As(V) | 0.85 |
| Pb(II) | 0.78 |
| Hg(II) | 0.92 |
Carbon Dioxide (CO₂) Capture Studies
The capture of carbon dioxide from flue gas or directly from the atmosphere is critical for mitigating climate change. Amine-functionalized solid sorbents are a promising technology for this purpose, offering an alternative to energy-intensive liquid amine scrubbing processes. nih.govmdpi.com The fundamental mechanism involves a chemical reaction between the basic amine groups and the acidic CO₂ gas. mdpi.com
While direct studies on this compound for CO₂ capture are limited, extensive research has been conducted on structurally analogous aminosilanes grafted onto mesoporous silica supports. acs.orgresearchgate.net A particularly relevant example is N-(3-trimethoxysilylpropyl)diethylenetriamine (DAEAPTS), which contains more amine groups per molecule. scipedia.comnsf.govresearchgate.net
The reaction mechanism proceeds as follows:
Anhydrous conditions: Two amine groups react with one CO₂ molecule to form a carbamate.
Hydrous conditions: The presence of water facilitates a different pathway where one amine group reacts with one CO₂ molecule to form a bicarbonate. mdpi.com
Studies on DAEAPTS-grafted SBA-15 silica have shown excellent CO₂ capture capacities, reaching up to 2.3 mmol/g at 75°C under simulated flue gas conditions. scipedia.comresearchgate.net These materials also exhibit fast adsorption kinetics and good stability over multiple adsorption-desorption cycles. researchgate.net Given its structural similarity, TMSPA is expected to operate via the same chemical mechanism, making it a viable candidate for CO₂ capture applications, although likely with a lower capacity than its multi-amine counterparts due to having only one amine group per molecule.
Catalysis and Reaction Engineering
This compound serves as a critical component in the design of advanced catalytic systems, primarily by acting as a molecular bridge to immobilize catalytic species onto solid supports. Its bifunctional nature, comprising a trimethoxysilyl group for inorganic surface binding and an aniline group for catalyst interaction, makes it an ideal surface modification agent for creating robust and recyclable heterogeneous catalysts.
The primary role of this compound in catalytic systems is as a covalent linker and surface modifier. The trimethoxysilyl group undergoes hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds with hydroxyl groups present on the surface of inorganic supports like silica, titania, or alumina. This process grafts the anilino-propyl moiety onto the support's surface, creating a new, functionalized interface.
This functionalized surface can participate in catalysis in several ways:
Direct Anchoring of Metal Catalysts: The aniline group's nitrogen atom can act as a ligand, coordinating directly with metal precursors to immobilize metallic nanoparticles or single-atom catalysts. This prevents the aggregation of metal particles and their leaching into the reaction medium, which are common issues in heterogeneous catalysis. core.ac.ukmdpi.com
Platform for Further Functionalization: The aniline group can be chemically modified to introduce other functionalities. For example, it can be diazotized and coupled with other molecules or used as a building block to synthesize more complex ligands capable of chelating specific metal ions for catalytic applications.
Electrocatalytic Systems: The compound is a monomeric precursor to polyaniline (PAN), a well-known conducting polymer. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com When polymerized on a conductive surface, such as gold nanorods, the resulting poly(TMSPA) film can be used to fabricate electrodes for electrocatalytic applications, such as the sensing of hydrogen peroxide. chemicalbook.com
The table below illustrates the components of a hypothetical catalytic system employing this compound as a linker.
| Component | Material Example | Function in Catalytic System |
|---|---|---|
| Solid Support | Silica Nanoparticles (SiO₂) | Provides high surface area; acts as the stable, insoluble foundation for the catalyst. |
| Coupling Agent | This compound | Covalently binds to the silica support via its trimethoxysilyl group and presents the aniline group for catalyst anchoring. |
| Active Catalytic Species | Palladium (Pd) Nanoparticles | The metallic center that actively catalyzes the chemical reaction (e.g., hydrogenation, cross-coupling). |
| Reaction Medium | Toluene (B28343) | Solvent in which the reaction occurs; the heterogeneous nature of the catalyst allows for easy separation. |
The use of this compound is pivotal in the development of heterogeneous catalysts, which are favored in industrial processes for their ease of separation from the reaction products and potential for recycling. mdpi.com By functionalizing stable inorganic supports, this silane coupling agent helps bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the operational advantages of the latter.
Research in this area focuses on using supports functionalized with this compound or similar silanes to immobilize catalysts for various organic transformations. The functionalized support ensures that the active catalytic sites are well-dispersed and accessible to reactants, preventing the deactivation that can occur from particle agglomeration. scirp.org For instance, nanoparticles functionalized with propyl-sulfonic acid groups derived from a silane precursor have been shown to be effective solid acid catalysts. scirp.org Similarly, anchoring transition metal complexes to the aniline group of surface-grafted this compound can create solid catalysts for reactions such as C-C bond formation, hydrogenations, and oxidations. mdpi.comresearchgate.net The robust covalent linkage provided by the silane ensures the catalyst's stability over multiple reaction cycles, a key requirement for sustainable chemical manufacturing.
Biomaterials and Bio-Related Applications
In the field of biomaterials, controlling the interactions at the material-biology interface is paramount. This compound is used as a surface functionalization agent to tailor the surface properties of medical implants and devices to enhance their biocompatibility and direct biological responses such as protein adsorption and cell attachment.
Biocompatibility is largely dictated by the surface characteristics of an implant, including its chemistry, wettability, and topography. Unmodified materials, such as titanium or silicon wafers, can elicit non-specific protein adsorption that may lead to undesirable biological responses. Surface functionalization with this compound provides a precise method to control these surface properties.
The process involves covalently attaching a monolayer of the silane to the biomaterial's surface. The trimethoxysilyl groups react with surface hydroxyls on materials like glass, titanium oxide, or other metal oxides to form a stable, covalently bonded organic layer. nih.gov This process transforms the surface from a generic inorganic interface into a specific organic one, characterized by the exposed anilino-propyl groups. This new surface chemistry can be designed to either resist non-specific protein adsorption or to selectively bind specific biomolecules from the physiological environment, thereby improving the integration of the material with host tissue. nih.gov
This compound is a valuable monomer for the synthesis of organic-inorganic hybrid materials, which are of great interest for advanced drug delivery systems. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These hybrid materials combine the mechanical stability and predictable structure of an inorganic core (like silica) with the functional versatility of an organic polymer shell.
Through a sol-gel process, the trimethoxysilyl groups of this compound can hydrolyze and co-condense with other silica precursors (e.g., tetraethyl orthosilicate) to form a silica-based nanoparticle. Simultaneously, the aniline moieties can be polymerized to form a polyaniline-like shell. The resulting core-shell hybrid nanoparticles possess unique properties beneficial for drug delivery. The inorganic silica core can be made porous to encapsulate therapeutic agents, while the organic shell can be designed to control the release of the drug. As an organoalkoxysilane derivative of polyaniline, it can form pH-sensitive hybrids; this property is highly desirable for targeted drug delivery, as the material can be engineered to release its payload in the acidic microenvironment of tumors or specific intracellular compartments. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The initial event that occurs when a biomaterial is placed in a biological environment is the rapid adsorption of proteins onto its surface, forming a conditioning film. This protein layer mediates all subsequent cellular interactions, including cell attachment, proliferation, and differentiation. Therefore, controlling protein adsorption is key to designing successful biomaterials.
Surfaces functionalized with this compound present a specific chemistry—containing both aromatic and amine functionalities—that can selectively interact with proteins from complex biological fluids like blood serum. Research has shown that surface chemistry directly influences which proteins adsorb. For example, certain surfaces can be designed to preferentially bind cell-adhesive proteins like fibronectin and vitronectin while resisting the adsorption of proteins like albumin, which can passivate a surface and prevent cell attachment. nih.gov
Studies on surfaces with different functional groups have demonstrated that amine-terminated surfaces can promote cell adhesion. The aniline group in N-[3-(Trimethysilyl)propyl]aniline provides a specific type of amine functionality at the material interface. By creating surfaces with controlled densities of these groups, researchers can study how the spatial arrangement and chemical nature of the surface influence the conformation of adsorbed proteins and, consequently, the behavior of attaching cells. This knowledge is crucial for the rational design of surfaces for tissue engineering scaffolds, biosensors, and medical implants.
The following table summarizes research findings on how surface chemistry, which can be modified by silanes, affects the adsorption of key proteins and the subsequent cellular response.
| Surface Functional Group | Effect on Albumin Adsorption | Effect on Fibronectin Adsorption | Resulting Cell Attachment |
|---|---|---|---|
| Amine (-NH₂) | Moderate Adsorption | Enhanced Adsorption | Promoted |
| Methyl (-CH₃) (Hydrophobic) | High Adsorption | Moderate Adsorption (often denatured) | Variable / Poor Spreading |
| Hydroxyl (-OH) (Hydrophilic) | Low Adsorption | Low Adsorption | Inhibited |
| Carboxylic Acid (-COOH) | Low Adsorption | Enhanced Adsorption | Promoted |
Advanced Material Development and Properties
This compound is a versatile organofunctional silane coupling agent that plays a crucial role in the development of advanced materials. datainsightsmarket.com Its unique molecular structure, featuring an aniline group and a trimethoxysilyl group, allows it to act as a molecular bridge between organic polymers and inorganic substrates. innospk.comsmolecule.com This capability leads to significant improvements in material properties, including adhesion, durability, and mechanical strength, making it invaluable in various high-performance applications. datainsightsmarket.cominnospk.com
Anti-degradation and Reinforcement Effects in Natural Rubber
In the rubber industry, this compound is utilized as a surface modifying agent for inorganic fillers like silica, which are incorporated into natural rubber (NR) to enhance its properties. sigmaaldrich.comsigmaaldrich.com The primary challenge in using silica as a reinforcing filler is its hydrophilic nature, which leads to poor affinity and dispersion within the hydrophobic rubber matrix. mdpi.com
This compound addresses this by modifying the silica surface. The trimethoxysilyl group of the molecule reacts with the silanol (B1196071) groups on the silica surface, while the aniline-propyl group interacts with the natural rubber matrix. This dual functionality improves the filler-rubber interaction, leading to better dispersion of silica particles and a stronger interfacial bond. researchgate.net
Research Findings:
Studies have demonstrated that modifying silica particles with this compound significantly enhances both the anti-degradation and reinforcement properties of natural rubber composites. researchgate.net The improved dispersion of silica within the rubber matrix is a key factor in these enhancements. researchgate.net The modification of the silica surface effectively prevents the agglomeration of filler particles, which is a common cause of decreased mechanical performance in highly filled rubber composites. mdpi.com
The presence of the aniline group in the coupling agent also contributes to the anti-degradation properties of the rubber composite. This functionality can help to retard oxidative aging, a process that typically causes the loss of physical and mechanical properties in natural rubber over time. researchgate.net
The impact of this modification is evident in the mechanical properties of the resulting NR composites, particularly after aging. The improved interaction between the filler and the rubber matrix helps maintain the structural integrity of the composite, leading to enhanced durability. utwente.nl
Below is a data table summarizing the typical effects observed on the mechanical properties of natural rubber composites when incorporating silica modified with this compound compared to unmodified silica.
| Property | Effect of this compound-Modified Silica |
| Tensile Strength | Increased, with better retention after thermal aging. researchgate.net |
| Modulus | Increased, indicating a stiffer and more reinforced material. mdpi.com |
| Elongation at Break | Often shows improvement or better retention after aging. researchgate.net |
| Filler Dispersion | Significantly improved, preventing agglomeration. researchgate.net |
| Hardness | Increased due to enhanced reinforcement. mdpi.com |
Development of High-Performance Coatings
This compound serves as a critical adhesion promoter and coupling agent in the formulation of high-performance coatings. datainsightsmarket.cominnospk.com Its function is to create strong, durable covalent bonds at the interface between an organic coating resin and an inorganic substrate (such as glass, metal, or ceramics). datainsightsmarket.comnbinno.com
The trimethoxysilyl end of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the inorganic substrate surface, forming stable "-Si-O-Substrate" bonds. Simultaneously, the organofunctional aniline group at the other end of the molecule cross-links and reacts with the organic polymer matrix of the coating. smolecule.com
Research Findings:
The incorporation of this compound into coating formulations has been shown to yield significant benefits:
Enhanced Adhesion: It improves the interfacial bonding between the coating and various substrates, which is crucial for long-term performance. innospk.com
Improved Durability: The strong covalent bonds it facilitates contribute to coatings that are more resistant to wear, tear, and environmental degradation. datainsightsmarket.cominnospk.com
Increased Chemical and Thermal Stability: By creating a more robust composite material at the interface, it enhances the coating's ability to withstand chemical exposure and temperature fluctuations. innospk.com
These enhancements make it an essential component in demanding applications within the automotive, aerospace, construction, and electronics industries. innospk.com
Fabrication of Hollow Microspheres with Tunable Nanoshell Thickness
A sophisticated application of this compound is in the fabrication of advanced nanomaterials, specifically polyaniline (PANI) hollow microspheres with controllable shell thickness. nih.gov This process leverages the compound's unique structure to act as a precursor and a surface modifier. nih.gov
The fabrication process generally involves several key steps:
Core Particle Synthesis: this compound is used in a Stöber-like process to create aniline-modified silica microparticles, which serve as the core templates. nih.gov
Shell Formation: A layer of polyaniline is then formed on the surface of these core particles through the chemically oxidative polymerization of an aniline monomer. The aniline groups on the surface of the silica cores, introduced by the this compound, facilitate the uniform coating of the PANI shell. nih.gov
Core Removal: The silica core is subsequently etched away, typically using a hydrofluoric acid solution. This step leaves behind hollow PANI spheres. nih.gov
Research Findings:
This method allows for precise control over the final structure of the microspheres. The thickness of the polyaniline nanoshell can be readily tuned by adjusting the concentration of the aniline monomer used during the polymerization step. nih.gov Characterization using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) confirms the formation of well-defined hollow spherical structures. nih.gov
These PANI hollow microspheres exhibit interesting properties, including electrical conductivity and distinct optical absorption spectra. nih.gov The ability to tune the shell thickness allows for the fine-tuning of these properties for specific applications, such as in sensors, drug delivery systems, or lightweight conductive materials.
| Step | Description | Role of this compound |
| 1. Core Formation | Synthesis of silica microparticles (~550 nm diameter) via the Stöber process. nih.gov | Acts as a precursor to create aniline-modified silica particles. nih.gov |
| 2. Shell Polymerization | Chemical oxidative polymerization of aniline monomer onto the core particles. nih.gov | The surface aniline groups facilitate uniform PANI shell growth. nih.gov |
| 3. Core Etching | Removal of the silica core using a hydrofluoric acid solution. nih.gov | Not directly involved, but its initial role is critical for the core-shell structure. |
| Result | Formation of hollow polyaniline spheres with tunable shell thickness. nih.gov | Enables the creation of the initial template for the hollow structure. nih.gov |
Analytical Characterization in Research Studies
Spectroscopic Techniques
Spectroscopy is a fundamental tool for elucidating the chemical structure and electronic properties of materials functionalized with N-[3-(Trimethoxysilyl)propyl]aniline.
FTIR spectroscopy is instrumental in confirming the successful grafting of this compound onto substrate surfaces and in identifying its characteristic chemical bonds. When this silane (B1218182) is attached to a material like silica (B1680970), new absorption peaks appear that are indicative of its molecular structure.
Key vibrational bands observed in FTIR spectra after surface modification include:
N-H Bending: A peak around 1561 cm⁻¹ is attributed to the bending vibration of the N-H group in the aniline (B41778) moiety.
C-C Stretching of Benzene Ring: The aromatic nature of the aniline group is confirmed by C-C stretching vibrations, which typically appear around 1508 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond is often observed near 1372 cm⁻¹.
N-H Stretching: A notable shift in the broad absorption band from around 3225 cm⁻¹ (characteristic of free hydroxyl groups, -OH, on a silica surface) to approximately 3450 cm⁻¹ indicates the replacement of these groups with the N-H groups of the aniline moiety.
The presence of the propyl chain and the silicon-oxygen bonds from the trimethoxysilyl group also contribute to the spectrum, often seen in the C-H stretching region (around 2850-2950 cm⁻¹) and the Si-O-Si asymmetric stretching region (around 1000-1100 cm⁻¹) researchgate.net.
Interactive Table: Characteristic FTIR Peaks for this compound Modified Surfaces
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Corresponding Functional Group |
|---|---|---|
| N-H Stretching | ~3450 | Secondary Amine (Aniline) |
| C-H Stretching (Alkyl) | ~2850-2950 | Propyl Chain |
| N-H Bending | ~1561 | Secondary Amine (Aniline) |
| C-C Stretching (Aromatic) | ~1508 | Benzene Ring |
| C-N Stretching | ~1372 | Aryl Amine |
| Si-O-Si Asymmetric Stretching | ~1000-1100 | Siloxane Network |
UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule and its polymerized forms. The compound itself, being a derivative of aniline, is both electroactive and electrochromic sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com.
In its monomeric form dissolved in a solution, this compound exhibits a distinct absorption band around 293 nm. This absorption is attributed to the π → π* electronic transition within the benzenoid structure of the aniline ring researchgate.net.
Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical techniques like cyclic voltammetry, is particularly useful for studying the redox processes of polymers derived from this silane nih.gov. As the polymer undergoes electrochemical oxidation, new electronic states are formed, leading to changes in the absorption spectrum. For instance, the formation of quinonoid units, which occurs upon oxidation of the polyaniline backbone, results in the appearance of new absorption bands at longer wavelengths, typically around 420 nm and sometimes extending to 600 nm, depending on the oxidation state nih.gov. This technique allows for the in situ monitoring of the electronic structure as a function of the applied potential, providing valuable information on the material's electrochromic properties nih.gov.
Interactive Table: UV-Visible Absorption Data
| Species | Electronic Transition | Typical Absorption Wavelength (λmax) |
|---|---|---|
| Monomer (Benzenoid) | π → π* | ~293 nm researchgate.net |
| Polymer (Oxidized, Quinonoid) | π → π* | ~420 nm |
| Polymer (Oxidized, Quinonoid) | n → π* | ~600 nm |
NMR spectroscopy is a powerful technique for detailed structural analysis. While ¹H and ¹³C NMR provide information about the organic part of the molecule, ²⁹Si NMR is uniquely suited to probe the environment of the silicon atom and to monitor the hydrolysis and condensation reactions of the trimethoxysilyl group.
The chemical shift of the silicon atom in ²⁹Si NMR is highly sensitive to its local environment, including the number of attached oxygen atoms and the nature of the organic substituent huji.ac.il. The ²⁹Si NMR spectrum of the unhydrolyzed this compound monomer would show a single resonance corresponding to the T⁰ structure (R-Si(OCH₃)₃). As hydrolysis and condensation proceed, new signals appear at different chemical shifts, corresponding to T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds) structures.
The chemical shift range for organosilicon compounds is broad huji.ac.ilpascal-man.com. For trimethoxysilanes, the specific chemical shifts can vary, but they provide unambiguous evidence of the degree of condensation and the formation of a siloxane network on a surface or within a hybrid material unige.chrsc.orgresearchgate.net.
Interactive Table: General ²⁹Si NMR Chemical Shift Ranges for T-type Silanes
| Silicon Environment | Description | Typical Chemical Shift Range (ppm) |
|---|---|---|
| T⁰ | R-Si(OR')₃ | -40 to -50 |
| T¹ | R-Si(OR')₂(OSi) | -50 to -60 |
| T² | R-Si(OR')(OSi)₂ | -60 to -70 |
| T³ | R-Si(OSi)₃ | -70 to -80 |
Note: Ranges are approximate and can be influenced by substituents and solvent.
Microscopic and Imaging Techniques
Microscopy techniques are essential for visualizing the morphological and topographical changes on a surface after modification with this compound and for characterizing the structure of materials synthesized using this compound.
SEM is widely used to investigate the surface morphology of materials. When a substrate like zeolite or kaolin is modified with this compound, SEM images can reveal changes in the surface texture and particle shape yildiz.edu.tr. For example, a rough and discontinuous surface of a raw material may appear smoother or show different aggregation states after silanization researchgate.net. SEM analysis can confirm if the modification has led to a more uniform coating or to the formation of distinct, irregular, and asymmetric spherical-like particles on the surface yildiz.edu.tr. The technique is valuable for assessing the quality of the surface functionalization and the dispersion of modified particles within a composite matrix.
TEM offers higher resolution than SEM and is used to investigate the finer details of the nanostructure of materials nih.gov. In studies involving nanoparticles or mesoporous materials functionalized with this compound, TEM can provide information on particle size, shape, dispersibility, and the presence of porous structures longdom.orgmdpi.com. For instance, TEM analysis can reveal that functionalized silica microspheres maintain excellent dispersibility with an average diameter of approximately 305 nm and can visualize the presence of perpendicularly oriented channels on the surface of the microspheres. This level of detail is crucial for understanding how the silane modification affects the material's nanostructure and its performance in applications such as catalysis or as a reinforcement agent in composites nih.gov.
Adsorption and Porosimetry Studies
Adsorption and porosimetry studies are fundamental in characterizing the surface properties of materials modified with this compound or similar silane coupling agents. These analyses provide insights into the surface area, pore structure, and the material's capacity to adsorb various substances.
Nitrogen (N2) adsorption/desorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the surface area from the N2 adsorption isotherm data.
In studies involving the functionalization of clays with organosilanes, N2 adsorption/desorption is used to quantify the changes in surface texture upon modification. For instance, research on saponite clay functionalized with a structurally similar compound, N-[3-(Trimethoxysilyl)propyl]ethylenediamine, demonstrated how the silane content affects the surface parameters. The N2 adsorption-desorption isotherms and the calculated surface properties revealed that increasing the concentration of the modifying agent led to a decrease in the specific surface area and pore volume of the clay. nih.gov This is attributed to the organosilane molecules entering and occupying the interlayer spaces and pores of the saponite structure. nih.gov
The analysis showed that the pristine saponite had a BET surface area of 49.2 m²/g, which decreased progressively as the amount of the silane modifier was increased. nih.gov Similarly, the total pore volume and average pore size were also altered by the functionalization process. nih.gov
Table 1: Surface Parameters of Saponite Clay Modified with N-[3-(Trimethoxysilyl)propyl]ethylenediamine
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (Å) |
|---|---|---|---|
| Pristine Saponite | 49.2 | 0.101 | 82.2 |
| Modified Saponite (0.01 M) | 30.2 | 0.082 | 108.6 |
| Modified Saponite (0.05 M) | 10.1 | 0.046 | 182.3 |
| Modified Saponite (0.10 M) | 5.3 | 0.031 | 234.5 |
Data sourced from a study on a structurally similar silane agent. nih.gov
Batch adsorption experiments are conducted to evaluate the performance of a material as an adsorbent for removing specific pollutants from a solution. Materials functionalized with this compound derivatives are often tested for their ability to adsorb heavy metal ions from aqueous solutions.
In a typical batch experiment, a known mass of the adsorbent material is mixed with a solution containing the target pollutant at a specific concentration, pH, and temperature. The mixture is agitated for a set period to reach equilibrium, after which the concentration of the pollutant remaining in the solution is measured.
Studies on Indonesian natural halloysite modified with N-[3-(Trimethoxysilyl)propyl]ethylenediamine have shown its effectiveness in adsorbing Chromium (Cr(III)) and Nickel (Ni(II)) ions. mdpi.com The presence of amine functional groups from the silane agent on the halloysite surface significantly enhances the adsorption capacity for these metal ions. mdpi.com The adsorption process in such studies is often found to follow pseudo-second-order kinetics, indicating that chemisorption is a key part of the mechanism. nih.govmdpi.com Furthermore, the adsorption data are frequently fitted to isotherm models like the Langmuir and Temkin models to better understand the adsorbent-adsorbate interactions. nih.gov
Table 2: Summary of Batch Adsorption Test Findings for Heavy Metal Removal
| Adsorbent | Pollutant | Key Findings |
|---|---|---|
| N-[3-(Trimethoxysilyl)propyl]ethylenediamine functionalized Saponite | Nickel (Ni(II)) | Adsorption follows pseudo-second-order kinetics and fits Langmuir and Temkin isotherms. Increased silane content leads to higher adsorption capacity. nih.gov |
| N-[3-(Trimethoxysilyl)propyl]ethylenediamine modified Halloysite | Chromium (Cr(III)) & Nickel (Ni(II)) | Surface modification enhanced adsorption capacity. The mechanism involves chemisorption, as demonstrated by thermodynamic studies. mdpi.com |
Data based on studies using a structurally similar silane agent.
Electrochemical Characterization Methods
Electrochemical methods are vital for characterizing the electroactive properties of materials derived from this compound, which can be polymerized to form a conductive polymer, poly(this compound) (PTMSPA). These techniques probe the electron transfer processes and interfacial properties of modified electrodes.
Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of electroactive species. For materials like PTMSPA, CV provides information on the oxidation and reduction potentials, the stability of the polymer film, and its conductivity.
In a study on conductive hybrid submicrostructures made from chitosan and PTMSPA (CS-PTMSPA), cyclic voltammetry was used to compare the electrochemical performance of the hybrid material against its individual components. sigmaaldrich.com The experiments were performed using the Ferricyanide [Fe(CN)6]3−/4− system as a redox marker. The results showed that the CS-PTMSPA hybrid materials exhibited higher electrical conductivity compared to pure chitosan or PTMSPA alone. This was quantified by the smaller potential difference between the anodic and cathodic peaks (ΔEp). For instance, the ΔEp for CS-PTMSPA spheres was 0.24 V, which was smaller than that of pure PTMSPA (0.20 V, note: original paper seems to have a discrepancy in this comparison, but indicates superior performance of the hybrid) and significantly better than pure chitosan (0.14 V, note: original paper seems to have a discrepancy, a smaller ΔEp usually indicates better reversibility/conductivity). sigmaaldrich.com The enhanced performance was attributed to the high surface-to-volume ratio of the hybrid submicrostructures. sigmaaldrich.com
Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the electrical properties of an electrode-electrolyte interface. By applying a small sinusoidal potential and measuring the current response over a range of frequencies, EIS can distinguish between different electrochemical processes such as charge transfer resistance, double-layer capacitance, and diffusion.
While specific EIS studies focusing solely on poly(this compound) are not widely documented in the reviewed literature, this technique is extensively used for characterizing similar conductive polymer films, like polyaniline (PANI). In such analyses, an equivalent electrical circuit is used to model the impedance data, typically represented in a Nyquist plot. The semicircle in the high-frequency region of the plot corresponds to the charge transfer resistance (Rct) at the electrode surface, while the linear part at low frequencies is related to diffusion processes. For a PTMSPA-modified electrode, EIS could be employed to evaluate the quality of the polymer film, its resistance, capacitance, and the kinetics of electron transfer at the film-electrolyte interface.
Chronoamperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. It is often used to study reaction mechanisms and kinetics, and in the context of electropolymerization, to monitor the deposition of a polymer film.
A study investigating the adhesion of polypyrrole (PPy) films on ITO electrodes utilized this compound (TMSPA) as an adhesion promoter added directly to the electropolymerization media. nih.gov Chronoamperometry was employed to monitor the potentiostatic electropolymerization of pyrrole (B145914). The resulting current-time curves showed that the presence of TMSPA in the solution acted as an inhibitor during the oxidative electropolymerization of pyrrole. This was evidenced by a significant reduction in the charge density, which is proportional to the amount of oxidized monomer deposited on the electrode. nih.gov
Table 3: Effect of this compound (TMSPA) on the Charge Density during Polypyrrole Electropolymerization
| Polymerization Condition | Charge Density (mC/cm²) |
|---|---|
| Polypyrrole (Control) | 129.5 |
| Polypyrrole with TMSPA | 31.9 |
Data sourced from a study on the electropolymerization of pyrrole. nih.gov
Other Characterization Techniques
In research, a variety of other analytical techniques are employed to provide a comprehensive understanding of this compound and materials modified with it. These methods probe various physical and chemical properties, from particle size and surface characteristics to elemental composition and purity.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension. ssau.ru When this compound is used to functionalize nanoparticles or to form polymeric structures, DLS becomes a crucial tool for characterizing the resulting colloidal systems. The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. azonano.com Larger particles move more slowly than smaller particles, and the rate of these fluctuations is used to calculate the hydrodynamic radius of the particles via the Stokes-Einstein equation. azonano.com
In studies involving the formation of hybrid organic-inorganic materials, where this compound acts as a coupling agent or monomer, DLS analysis can confirm the formation of nanoparticles and provide their average size and polydispersity index (PDI). A low PDI value indicates a monodisperse or uniform particle size distribution, which is often desirable for material applications. For instance, DLS might be used to analyze the size of silica nanoparticles before and after surface modification with this compound to confirm the attachment of the silane layer and to assess the colloidal stability of the functionalized particles in different solvents. nih.govresearchgate.net
Water Contact Angle Measurements
Water contact angle measurements are a key method for characterizing the surface properties of materials, specifically their wettability or hydrophobicity. aalto.finih.gov The contact angle is the angle at which a liquid/vapor interface meets a solid surface. aalto.fi Surfaces with water contact angles greater than 90° are considered hydrophobic, while those with angles less than 90° are hydrophilic. umich.edu
This compound is frequently used to modify surfaces, imparting hydrophobic characteristics. sigmaaldrich.com When a substrate (like glass, silica, or metal oxide) is treated with this silane, the trimethoxysilyl group hydrolyzes and forms covalent bonds with the surface's hydroxyl groups. The propyl-aniline group then forms the new outermost layer, altering the surface energy. By measuring the water contact angle before and after modification, researchers can quantify the change in surface properties. An increase in the water contact angle after treatment provides direct evidence of the successful grafting of the hydrophobic anilinopropyl groups onto the surface.
Below is a hypothetical data table illustrating typical results from such an experiment.
| Surface | Water Contact Angle (°) | Surface Property |
| Unmodified Glass Slide | 35° | Hydrophilic |
| Glass Slide modified with this compound | 95° | Hydrophobic |
Note: This data is illustrative and represents typical expected values.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. researchgate.net This combustion-based method provides a quantitative measure of the elemental composition of a compound. elementar.com For this compound, CHN analysis serves as a crucial quality control step to verify the purity and confirm the empirical formula of a synthesized or commercial batch. thermofisher.com
The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the compound's molecular formula, C₁₂H₂₁NO₃Si. A close agreement between the experimental and theoretical values confirms the identity and high purity of the compound. Discrepancies may indicate the presence of impurities, residual solvents, or incomplete reaction.
The table below shows the theoretical elemental composition for this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 56.45% |
| Hydrogen | H | 1.01 | 21 | 21.21 | 8.31% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.49% |
| Oxygen | O | 16.00 | 3 | 48.00 | 18.80% |
| Silicon | Si | 28.09 | 1 | 28.09 | 11.00% |
| Total | 255.43 | 100.00% |
Note: Theoretical values are calculated based on the molecular formula C₁₂H₂₁NO₃Si (Molecular Weight: 255.39 g/mol ).
High-Performance Liquid Chromatography (HPLC) for Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is an effective method for assessing its purity and for monitoring its presence in reaction mixtures. sielc.com
A common approach involves a reverse-phase (RP) HPLC method. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. The composition of the mobile phase, typically a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid, can be adjusted to optimize the separation and peak shape. sielc.com The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for its identification under specific chromatographic conditions. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for its quantification.
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |
| Stationary Phase | Newcrom R1 or similar C18 column sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |
| Application | Purity assessment, quantification, and isolation of impurities sielc.com |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, particularly for trace and ultra-trace elements. nih.govnih.gov In the context of this compound, which has the molecular formula C₁₂H₂₁NO₃Si, ICP-MS is not typically used to analyze the main constituent elements (C, H, N, O, Si) as other methods are more suitable. However, it plays a vital role in two key areas:
Trace Metal Impurity Analysis: ICP-MS is exceptionally well-suited for detecting and quantifying trace metallic impurities in a sample of this compound. The presence of certain metals, even at very low concentrations, can be detrimental in applications such as electronics or catalysis.
Quantification of Silicon in Functionalized Materials: When this compound is used to modify a substrate or create a composite material, ICP-MS can be used to determine the amount of silicon present. By digesting the material in acid and analyzing the resulting solution, one can accurately quantify the silicon content, which directly correlates to the grafting density or the amount of the silane incorporated into the final material. mdpi.comdtic.mil This information is critical for understanding the structure-property relationships of the modified material.
Theoretical and Mechanistic Investigations
Mechanism of Action as a Silane (B1218182) Coupling Agent
N-[3-(Trimethoxysilyl)propyl]aniline functions as a silane coupling agent, creating a molecular bridge between inorganic and organic materials to enhance adhesion and composite performance. shinetsusilicone-global.com The mechanism involves a two-step process. First, the trimethoxysilyl group undergoes hydrolysis in the presence of water, typically catalyzed by acid or base, to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as silica (B1680970) or metal oxides, forming stable covalent oxane bonds (Si-O-Substrate). shinetsusilicone-global.comresearchgate.net
Simultaneously or subsequently, the silanol groups can also self-condense to form a polysiloxane network at the interface. The second part of the mechanism involves the aniline-terminated propyl chain. This organic-functional group is designed to interact with an organic polymer matrix through various mechanisms, including chemical reactions (e.g., with epoxy or isocyanate resins) or physical entanglement and intermolecular forces (e.g., hydrogen bonding, van der Waals forces) with polymers like natural rubber. researchgate.netacs.org This dual reactivity allows the compound to effectively couple dissimilar materials, transferring stress from the flexible polymer matrix to the rigid inorganic filler, thereby improving the mechanical properties of the composite material. researchgate.net
Redox Reactions and Electroactivity Mechanisms
The electroactivity of this compound is primarily attributed to the aniline (B41778) moiety, which is a well-known electroactive group. chemicalbook.comsigmaaldrich.com As a derivative of polyaniline, this compound exhibits pH-sensitive redox behavior. chemicalbook.comsigmaaldrich.com The mechanism of its electroactivity involves the reversible oxidation and reduction of the aniline nitrogen atom. In its reduced state (leucomeraldine form), the aniline group is electronically insulating. Upon oxidation, it can lose electrons to form a radical cation (emeraldine salt form), which is conductive. Further oxidation can lead to the fully oxidized, insulating pernigraniline form.
This transition between different oxidation states is accompanied by changes in color (electrochromism) and conductivity. The specific redox potentials and the stability of the different oxidation states are influenced by the pH of the surrounding medium. Spectroscopic and electrochemical techniques are employed to study these transitions. unimi.it The p-type semiconductivity observed in films made from this precursor supports the understanding of a defective hybrid network at a molecular level, where aniline's acid-base redox processes contribute to its function, for instance, in corrosion inhibition. unimi.it
Interaction Studies with Inorganic Particles (e.g., Silica)
The interaction between this compound and inorganic particles like silica is fundamental to its role as a coupling agent. Studies have demonstrated the successful modification of silica particles with this silane via a sol-gel reaction. researchgate.net The primary interaction mechanism is the covalent bonding of the silane to the silica surface. The methoxy (B1213986) groups on the silicon atom hydrolyze to form silanols, which then react with the surface silanol groups of the silica particles, forming a stable Si-O-Si linkage. This process effectively grafts the anilinopropyl groups onto the silica surface.
The success of this surface modification is typically confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), which can detect the characteristic vibrational bands of the attached organic groups. researchgate.net This surface functionalization alters the properties of the silica particles significantly. For instance, the modified silica exhibits increased hydrophobicity compared to unmodified silica. researchgate.net This change in surface chemistry improves the dispersion of the silica particles within a non-polar polymer matrix, such as natural rubber, by reducing the strong filler-filler interactions that lead to agglomeration. researchgate.net The improved dispersion, in turn, leads to enhanced mechanical properties of the resulting composite material. researchgate.net
Thermodynamic and Kinetic Studies of Adsorption Processes
While specific thermodynamic and kinetic studies on the adsorption of this compound are not extensively detailed in the available literature, the general principles of aniline adsorption onto surfaces can provide insight. Such studies typically investigate the effects of concentration, temperature, and pH on the adsorption process to determine key parameters. kau.edu.sanih.gov
Thermodynamic Parameters: Thermodynamic analysis of adsorption often involves calculating the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). nih.gov These parameters indicate the spontaneity, the nature of the heat change, and the change in randomness of the adsorption process, respectively. nih.govresearchgate.net For the adsorption of aniline on various materials, the process is often found to be spontaneous and exothermic. uobaghdad.edu.iq
Kinetic Models: The kinetics of the adsorption process are commonly analyzed using models such as the pseudo-first-order and pseudo-second-order models. mdpi.com The pseudo-second-order model often provides a better fit for the adsorption of aniline, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. kau.edu.sauobaghdad.edu.iq The adsorption process can also be multi-stepped, involving initial rapid surface adsorption followed by slower intra-particle diffusion. nih.govmdpi.com
| Parameter | Significance | Typical Findings for Aniline Adsorption |
|---|---|---|
| Gibbs Free Energy (ΔG°) | Indicates the spontaneity of the adsorption process. | Negative values, indicating a spontaneous process. nih.gov |
| Enthalpy (ΔH°) | Indicates whether the process is exothermic or endothermic. | Often negative, indicating an exothermic process. uobaghdad.edu.iq |
| Entropy (ΔS°) | Indicates the change in randomness at the solid-liquid interface. | Often negative, indicating decreased randomness. nih.gov |
| Pseudo-Second-Order Kinetics | Describes the rate of adsorption. | Frequently provides a good fit to experimental data. kau.edu.sa |
Influence of pH on Material Properties and Performance
The pH of the medium plays a crucial role in the hydrolysis and condensation reactions of this compound, which directly impacts the properties and performance of the resulting materials. researchgate.net The rates of both hydrolysis of the methoxy groups and the subsequent condensation of the resulting silanols are highly pH-dependent.
Generally, the hydrolysis rate is slowest near neutral pH (around 7) and increases under both acidic and basic conditions. The condensation rate, however, is typically fastest in a slightly acidic to neutral pH range (around 4-6) and slower at very low or high pH values. Therefore, the pH of the silane solution must be carefully controlled to achieve the desired structure and bonding at the interface. For instance, a pH of 4 has been shown to yield good performance for certain applications. researchgate.net
The pH also affects the stability of the siloxane bonds (Si-O-Si) formed. In highly acidic or alkaline environments, these bonds can be susceptible to cleavage, which could degrade the interfacial adhesion and compromise the long-term performance of the composite material. Furthermore, the aniline group itself is a weak base, and its protonation state is pH-dependent. This can influence its interaction with the polymer matrix and its electroactive properties. mdpi.com The transport of aniline species through membranes has been shown to be significantly affected by the pH of the feed and receiving solutions. researchgate.net
Modeling of Drug Release from Hybrid Materials
Hybrid materials incorporating this compound or similar functionalized silica can be designed as carriers for the controlled release of drugs. Modeling the kinetics of drug release is essential for predicting and optimizing the performance of these delivery systems. nih.gov Various mathematical models are employed to describe the release mechanism from a porous polymeric or hybrid matrix.
One of the most commonly used models is the Korsmeyer-Peppas model, which is an empirical equation that relates the cumulative drug release to time. researchgate.net This model is particularly useful for describing release from polymeric systems where the mechanism is not well-known or when more than one type of release phenomenon is involved.
The release of a drug from a hybrid silica matrix can be influenced by several factors, including the strength of the interaction between the drug and the carrier, the porous structure of the matrix, and the pH of the release medium. mdpi.com For example, a strong interaction between the drug and the silica backbone can lead to a low cumulative release. mdpi.com Computational and machine learning models are also being developed to provide more accurate predictions of drug release behavior based on input parameters like the carrier's pore structure and molecular interactions. nih.govfrontiersin.org
| Model | Equation | Description |
|---|---|---|
| First-Order | log C = log C₀ - Kt / 2.303 | Describes release where the rate is proportional to the amount of drug remaining in the carrier. mdpi.com |
| Higuchi | Q = KHt1/2 | Describes release from a matrix system based on Fickian diffusion. |
| Korsmeyer-Peppas | Mt/M∞ = Ktn | Relates drug release to the elapsed time, where 'n' is the release exponent indicative of the release mechanism. researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Hybrid Materials with Enhanced Functionalities
A primary area of future research lies in the development of advanced organic-inorganic hybrid materials. TMSPA is a key precursor in synthesizing materials that combine the distinct properties of both organic and inorganic components, leading to synergistic effects and enhanced performance. smolecule.comnih.gov
One of the most promising areas is the creation of silica-polyaniline hybrids. smolecule.com These materials leverage the mechanical robustness and thermal stability of the silica (B1680970) network with the electrical conductivity and electrochromic properties inherent to polyaniline, an electroactive polymer. smolecule.comchemicalbook.comsigmaaldrich.com The TMSPA molecule acts as a covalent linker, ensuring a seamless interface between the two phases. Future work will likely focus on optimizing the synthesis of these hybrids to precisely control their morphology and properties for specific applications. Research is directed towards creating materials for next-generation sensors, actuators, and electrochromic devices like smart windows. smolecule.com The increasing demand for high-performance materials in the automotive, aerospace, and electronics industries is a major driver for innovation in this field. datainsightsmarket.com
| Hybrid Material Type | Role of this compound | Potential Enhanced Functionalities | Target Applications |
|---|---|---|---|
| Silica-Polyaniline Composites | Covalent linker between silica matrix and conductive polymer | Electroactivity, Electrochromism, Enhanced Mechanical Strength | Sensors, Actuators, Smart Windows, Anti-corrosion Coatings |
| Polymer-Nanoparticle Composites | Surface modifier and coupling agent for nanoparticles (e.g., SiO₂, TiO₂) | Improved nanoparticle dispersion, Enhanced thermal stability, Increased mechanical durability | High-performance adhesives, Reinforced plastics, Advanced coatings |
| Functionalized Mesoporous Silica | Anchoring functional organic groups within porous structures | Selective adsorption, Catalytic activity, Controlled release | Catalysis, Separation technologies, Drug delivery systems |
Exploration of Expanded Biomedical Applications
The versatility of organoalkoxysilanes is paving the way for novel biomedical applications, and TMSPA is no exception. mdpi.com Its ability to functionalize surfaces makes it a candidate for modifying biomedical implants to improve biocompatibility and promote tissue integration. The aniline (B41778) group can be further modified to attach bioactive molecules, such as proteins or drugs.
Future research is expected to explore the use of TMSPA in creating sophisticated drug delivery systems. mdpi.com For example, it can be used to construct nanocarriers where the release of a therapeutic agent is triggered by specific stimuli, such as changes in pH. sigmaaldrich.com The development of redox-responsive nanoplatforms for targeted cancer therapy represents another exciting frontier. mdpi.com Furthermore, its application in proteomics research has been noted, suggesting its utility in developing advanced diagnostic tools and platforms. scbt.com
Integration with Advanced Nanotechnology
The integration of TMSPA with nanotechnology is a rapidly advancing field. As a surface modifier, it plays a crucial role in preventing the agglomeration of nanoparticles and ensuring their stable dispersion in polymer matrices, which is essential for creating nanocomposites with superior properties. sigmaaldrich.com
A significant application is in the fabrication of nano-sensors. Research has shown that TMSPA can be polymerized to form poly(TMPSA), which can then be used to coat gold nanorods. chemicalbook.com These functionalized nanorods can serve as highly sensitive electrodes for detecting specific chemical species, such as hydrogen peroxide. chemicalbook.com Future work will likely involve integrating TMSPA-modified nanomaterials into microelectronic devices and developing hierarchically ordered electroactive nanostructures for energy storage and conversion applications. researchgate.net
Sustainable Synthesis and Green Chemistry Principles
With growing environmental concerns, future research will increasingly focus on developing sustainable synthesis routes for this compound. datainsightsmarket.com Traditional synthesis methods often involve high temperatures and potentially hazardous chemicals. chemicalbook.com The principles of green chemistry offer a framework for creating more environmentally benign processes.
Key areas for future research include:
Catalyst Development: Investigating novel, non-toxic, and recyclable catalysts to replace conventional ones, improving reaction efficiency and reducing waste.
Alternative Solvents: Exploring the use of green solvents, such as supercritical fluids or ionic liquids, to minimize the use of volatile organic compounds.
Energy Efficiency: Designing synthesis pathways that can be conducted at lower temperatures and pressures, thereby reducing energy consumption.
Atom Economy: Optimizing reactions to maximize the incorporation of all starting materials into the final product, minimizing byproduct formation.
The adoption of such practices is not only driven by environmental regulations but also by market demand for sustainable products and processes. datainsightsmarket.com
| Parameter | Conventional Method | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Traditional base catalysts | Enzymatic catalysts, solid acid/base catalysts |
| Solvent | High-boiling point organic solvents | Solvent-free conditions, supercritical CO₂, water |
| Temperature | High temperatures (e.g., 160 °C) chemicalbook.com | Lower, near-ambient temperatures |
| Byproducts | Generation of salt byproducts | Processes with high atom economy, minimizing waste |
Understanding Structure-Property Relationships at the Nanoscale
A fundamental understanding of how the molecular structure of TMSPA influences the macroscopic properties of the resulting materials is crucial for designing next-generation products. At the nanoscale, the orientation and density of TMSPA molecules on a surface or within a polymer matrix dictate critical performance characteristics like interfacial adhesion, charge transport, and mechanical strength. smolecule.com
Future research will employ advanced characterization techniques and computational modeling to probe these relationships. Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), combined with molecular dynamics simulations and Density Functional Theory (DFT) calculations, can provide unprecedented insights into the molecular-level interactions. researchgate.net This knowledge will enable the rational design of hybrid materials with precisely controlled properties tailored for specific, demanding applications. For instance, understanding how TMSPA modifies the surface of silica particles can lead to rubber composites with enhanced durability and performance. smolecule.com
Q & A
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of N-[3-(Trimethoxysilyl)propyl]aniline?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and spectra to verify the presence of trimethoxysilyl and aniline groups. For example, the propyl chain (CH) and aromatic protons should show distinct peaks .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic Si-O-C (1050–1100 cm) and N-H (3300–3500 cm) stretching vibrations .
- Refractive Index and Density: Validate physical properties against literature values (n/D = 1.506; density = 1.07 g/mL at 25°C) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm purity (>95%) and detect volatile impurities .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Hazard Mitigation: Use PPE (gloves, goggles) due to skin corrosion (Category 1B), eye damage (Category 1), and carcinogenic potential (Category 2) .
- Ventilation: Work in a fume hood to avoid inhalation of vapors (boiling point = 310°C) .
- Waste Disposal: Treat as hazardous waste (aquatic toxicity: Chronic Category 3) .
Advanced: How does this compound enhance thermal conductivity in epoxy composites?
Answer:
- Mechanism: The compound acts as a silane coupling agent, forming covalent bonds between hexagonal boron nitride (BN) and epoxy matrices. This reduces interfacial phonon scattering and improves heat transfer .
- Methodology:
Advanced: What methodologies optimize the grafting of this compound onto silica surfaces?
Answer:
- Anhydrous Grafting:
- Solvent Effects: Polar solvents (e.g., ethanol) may reduce grafting efficiency due to competitive hydrolysis .
Advanced: How is this compound applied in electrochemical biosensor fabrication?
Answer:
- Electropolymerization:
- Performance: The biosensor detects cholesterol linearly (1–25 mM) with a sensitivity of 0.12 μA/mM .
Advanced: How can researchers resolve contradictions in surface functionalization efficiency across studies?
Answer:
- Variable Factors:
- Validation Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
